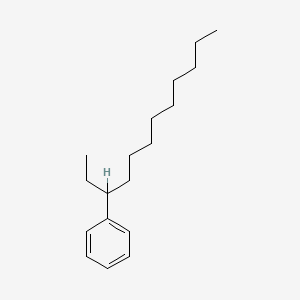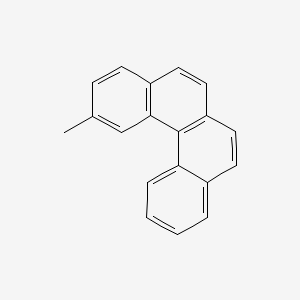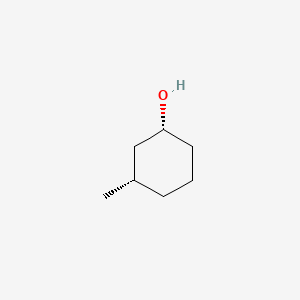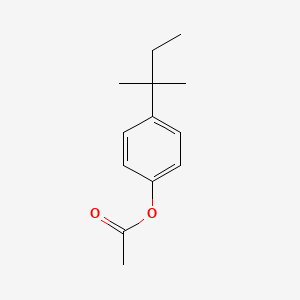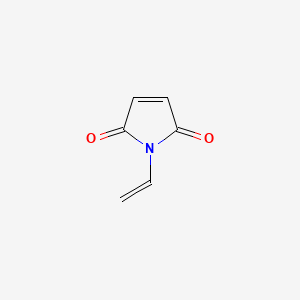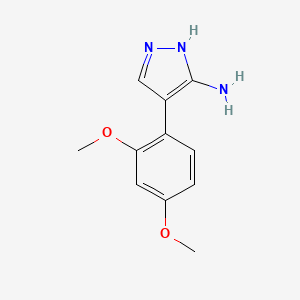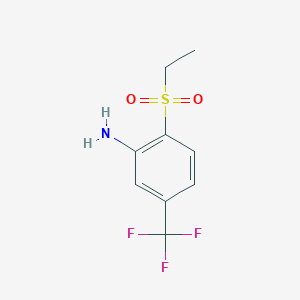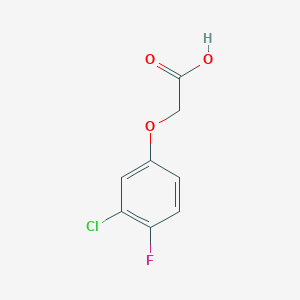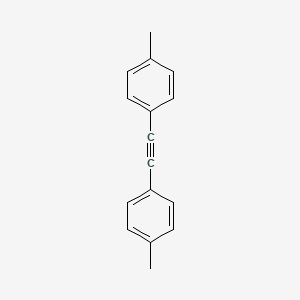
di-p-Tolylacetylene
描述
Di-p-Tolylacetylene: is an organic compound with the chemical formula C₁₆H₁₄. It appears as white to light yellow crystals or powder. This compound is characterized by its strong olefinic properties, high thermal stability, and chemical stability. It is soluble in many organic solvents and is widely used in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Di-p-Tolylacetylene can be synthesized through the copper oxidation reaction of benzene to obtain phenyl acetylene, followed by a methylation reaction to yield the final product . Another method involves the reaction of benzil with hydrazine hydrate to form benzil dihydrazone, which is then treated with mercuric oxide to produce this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
化学反应分析
Types of Reactions: Di-p-Tolylacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alkenes or alkanes.
Substitution: It can participate in substitution reactions, such as halogenation or selenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or selenated derivatives.
科学研究应用
Di-p-Tolylacetylene has a wide range of applications in scientific research:
Biology: It is utilized in the study of biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fluorescent dyes and light-emitting devices.
作用机制
The mechanism of action of di-p-Tolylacetylene involves its interaction with molecular targets through its olefinic properties. It can participate in various chemical reactions, forming intermediates that interact with biological molecules or industrial materials. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and properties .
相似化合物的比较
- Diphenylacetylene
- α-Naphthylphenylacetylene
- 1,2-Di-p-tolylethyne
Comparison: Di-p-Tolylacetylene is unique due to its high thermal and chemical stability, making it suitable for applications requiring robust materials. Compared to diphenylacetylene, it has additional methyl groups that enhance its solubility and reactivity. α-Naphthylphenylacetylene, on the other hand, has a different aromatic structure, leading to variations in its chemical behavior and applications .
属性
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDOCXDLDQXWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334323 | |
| Record name | di-p-Tolylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2789-88-0 | |
| Record name | di-p-Tolylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



